molecular formula C15H17BrN2O B279488 N-(5-bromo-2-ethoxybenzyl)-N-(4-pyridinylmethyl)amine

N-(5-bromo-2-ethoxybenzyl)-N-(4-pyridinylmethyl)amine

Cat. No. B279488
M. Wt: 321.21 g/mol
InChI Key: ZTEDUCVGUNORFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-ethoxybenzyl)-N-(4-pyridinylmethyl)amine is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(5-bromo-2-ethoxybenzyl)-N-(4-pyridinylmethyl)amine has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has been shown to exhibit significant anticancer activity against various cancer cell lines. Other potential applications include its use as a ligand in metal-organic frameworks, as well as its use as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-ethoxybenzyl)-N-(4-pyridinylmethyl)amine is not fully understood, but it is believed to involve the inhibition of cellular proliferation and induction of apoptosis in cancer cells. This is thought to be due to its ability to target specific molecular pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
Studies have shown that N-(5-bromo-2-ethoxybenzyl)-N-(4-pyridinylmethyl)amine exhibits a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of various signaling pathways involved in cancer development and progression. It has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-bromo-2-ethoxybenzyl)-N-(4-pyridinylmethyl)amine is its potential as a selective anticancer agent, with low toxicity towards normal cells. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-(5-bromo-2-ethoxybenzyl)-N-(4-pyridinylmethyl)amine. One area of interest is the development of new and more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of specific molecular targets and pathways that are affected by this compound, which can help to further elucidate its mechanism of action. Finally, there is also potential for the development of new derivatives and analogues of this compound with improved properties and efficacy.

Synthesis Methods

The synthesis of N-(5-bromo-2-ethoxybenzyl)-N-(4-pyridinylmethyl)amine involves a multi-step process that starts with the reaction of 5-bromo-2-ethoxybenzaldehyde with ammonium acetate and acetic acid to form 5-bromo-2-ethoxybenzylamine. This is then reacted with 4-pyridinecarboxaldehyde in the presence of acetic acid and sodium triacetoxyborohydride to yield the final product.

properties

Molecular Formula

C15H17BrN2O

Molecular Weight

321.21 g/mol

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine

InChI

InChI=1S/C15H17BrN2O/c1-2-19-15-4-3-14(16)9-13(15)11-18-10-12-5-7-17-8-6-12/h3-9,18H,2,10-11H2,1H3

InChI Key

ZTEDUCVGUNORFS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)CNCC2=CC=NC=C2

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNCC2=CC=NC=C2

Origin of Product

United States

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